2-Hydroxy-N1,N4,N4-trimethylterephthalamide
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Overview
Description
2-Hydroxy-N1,N4,N4-trimethylterephthalamide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.243 g/mol It is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a terephthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N1,N4,N4-trimethylterephthalamide typically involves the reaction of terephthalic acid derivatives with appropriate amines under controlled conditions. One common method includes the condensation of terephthalic acid with N,N-dimethylamine in the presence of a catalyst to form the desired product . The reaction conditions often involve elevated temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N1,N4,N4-trimethylterephthalamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce various amines and alcohols .
Scientific Research Applications
2-Hydroxy-N1,N4,N4-trimethylterephthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-N1,N4,N4-trimethylterephthalamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methyl groups can participate in hydrophobic interactions, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-tetrakis (2-hydroxyethyl) terephthalamide (THETA): Similar in structure but with additional hydroxyl groups, making it more hydrophilic.
Bis (2-hydroxy ethylene) terephthalamide (BHETA): Contains two hydroxyl groups, used in polymer chemistry.
Uniqueness
2-Hydroxy-N1,N4,N4-trimethylterephthalamide is unique due to its specific combination of hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research and industry .
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-hydroxy-1-N,4-N,4-N-trimethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(15)8-5-4-7(6-9(8)14)11(16)13(2)3/h4-6,14H,1-3H3,(H,12,15) |
InChI Key |
YCICAUVJMYVNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)N(C)C)O |
Origin of Product |
United States |
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